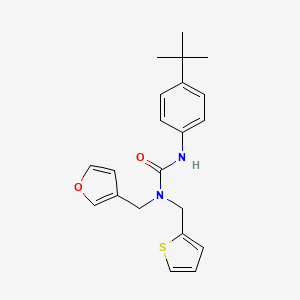

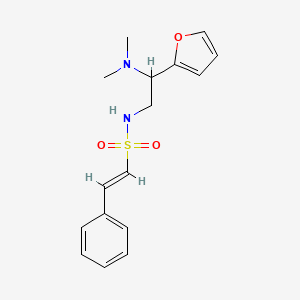

N-(furan-2-ylmethyl)-6-hydroxypyrimidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(furan-2-ylmethyl)-6-hydroxypyrimidine-4-carboxamide” is a chemical compound that belongs to the class of furanic oxygenates . Furanic oxygenates are a well-known class of lignocellulosic biomass-derived platform molecules . They are versatile building blocks that can be transformed into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms .

科学的研究の応用

DNA Binding and Antitrypanosomal Drug Research

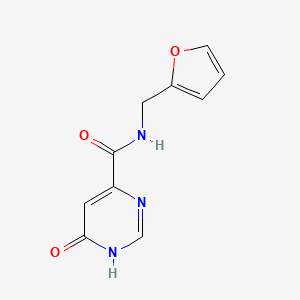

N-(furan-2-ylmethyl)-6-hydroxypyrimidine-4-carboxamide has close structural similarity to antitrypanosomal drugs like berenil. Research has been conducted on analogous compounds, such as furamidine, which is a dicationic minor groove binding drug effective against Pneumocystis carinii. The crystal structure of furamidine complexed with DNA shows enhanced binding efficiency due to direct hydrogen bond interactions and improved interaction energy between the ligand and DNA, relevant for antitrypanosomal drug development (Laughton et al., 1995).

Amplification of Phleomycin Against E. Coli

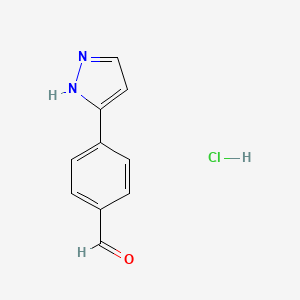

Studies on pyridinylpyrimidines with strongly basic side chains, which include furan-2-yl derivatives, have revealed their role as amplifiers of phleomycin against Escherichia coli. This research contributes to the understanding of how these compounds can enhance the effectiveness of existing antimicrobial agents (Brown & Cowden, 1982).

Synthesis and Electrophilic Substitution Reactions

Research involving furan-2-yl derivatives, like N-(quinolin-6-yl)furan-2-carboxamide, focuses on their synthesis and reactivity. These compounds have been used in electrophilic substitution reactions, highlighting their versatility in chemical synthesis and potential applications in developing new chemical entities (El’chaninov & Aleksandrov, 2017).

PET Imaging of Microglia

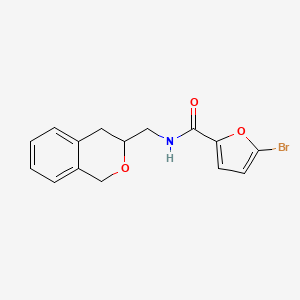

Compounds like [11C]CPPC, which contains furan-2-carboxamide, have been developed for PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). This is crucial for understanding neuroinflammation in neuropsychiatric disorders and can be used in studying the immune environment of central nervous system malignancies (Horti et al., 2019).

作用機序

Target of Action

N-(furan-2-ylmethyl)-6-hydroxypyrimidine-4-carboxamide is a compound that has been synthesized for its potential therapeutic properties Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, suggesting that they may interact with multiple targets .

Mode of Action

It is suggested that the compound may chelate to metal ions in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen

Biochemical Pathways

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

One study suggests that a similar compound, n-(furan-2-ylmethyl)-n-methylprop-2-yn-1-amine (fmpa), was stable when incubated with human microsomes but was rapidly metabolized by rat microsomal cyps . This suggests that the bioavailability of this compound may be influenced by species-specific metabolic processes.

Result of Action

It is suggested that the compound and its metal complexes exhibited cytotoxic activity towards hepg-2 and hct-116 cell lines . This suggests that this compound may have potential anticancer properties.

特性

IUPAC Name |

N-(furan-2-ylmethyl)-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c14-9-4-8(12-6-13-9)10(15)11-5-7-2-1-3-16-7/h1-4,6H,5H2,(H,11,15)(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOQIMGLEWMBAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=CC(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2729130.png)

![N-(benzo[d]thiazol-2-yl)-5-methyl-4-((3-methylpiperidin-1-yl)sulfonyl)furan-2-carboxamide](/img/structure/B2729133.png)

![3-{[(4-chlorobutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2729134.png)

![N-(2-methoxy-5-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2729135.png)

![N-[(1-Methyl-1H-imidazol-2-YL)methyl]cyclopropanamine dihydrochloride](/img/no-structure.png)

![3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one](/img/structure/B2729141.png)

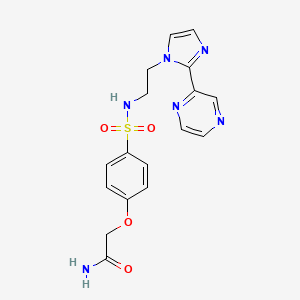

![4-(6-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine](/img/structure/B2729144.png)

![6-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2729145.png)

![6-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2729147.png)